The Structural and Metabolic Profile of Pivaloyl-CoA: A Technical Guide for Researchers
The Structural and Metabolic Profile of Pivaloyl-CoA: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pivaloyl-CoA is a short-chain, methyl-branched fatty acyl-CoA that serves as a crucial intermediate in xenobiotic metabolism. Formed from the conjugation of pivalic acid, a compound often generated from the hydrolysis of pivaloyl-esterified prodrugs, with coenzyme A, its accumulation can have significant metabolic consequences. This technical guide provides an in-depth exploration of the structure, physicochemical properties, and biological implications of Pivaloyl-CoA. Detailed methodologies for its synthesis and analysis, based on established protocols for similar acyl-CoA molecules, are presented. Furthermore, its impact on key metabolic pathways, including the carnitine shuttle and pyruvate (B1213749) dehydrogenase complex, is elucidated through structured data and pathway diagrams. This document is intended to be a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.
Chemical Structure and Identification
Pivaloyl-CoA is the thioester formed between pivalic acid (2,2-dimethylpropanoic acid) and coenzyme A.[1] The core structure consists of a pivaloyl group, characterized by a sterically hindered tert-butyl moiety, linked to the sulfhydryl group of coenzyme A.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2-dimethylpropanethioate[1] |
| Chemical Formula | C26H44N7O17P3S[1] |
| SMILES | CC(C)(C)C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@@H--INVALID-LINK--C(=O)NCCC(=O)NCCS |
| Synonyms | Pivalyl-Coenzyme A, Pivalyl-CoA, 2,2-dimethylpropanoyl-CoA[1][2] |
Structural Diagram
Physicochemical and Spectroscopic Data
Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 851.7 g/mol [1] |
| XLogP3 | -4.2 |
| Hydrogen Bond Donor Count | 10 |
| Hydrogen Bond Acceptor Count | 22 |
| Rotatable Bond Count | 20 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy of Pivaloyl Chloride:
-
¹H NMR (CDCl₃): A sharp singlet at approximately 1.34 ppm is characteristic of the nine equivalent protons of the tert-butyl group.[3]
-
¹³C NMR (CDCl₃): Resonances are typically observed around 177.5 ppm for the carbonyl carbon, 47.5 ppm for the quaternary carbon, and 27.5 ppm for the methyl carbons.[3]
Mass Spectrometry (MS) of Acyl-CoAs:
Liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.[4][5][6] Analysis is typically performed in positive ion mode, with characteristic fragmentation patterns involving the loss of the phosphopantetheine moiety.
Experimental Protocols
The following protocols are generalized based on established methods for the synthesis and analysis of other acyl-CoA compounds and the synthesis of pivaloyl chloride. Researchers should optimize these protocols for their specific experimental needs.
Synthesis of Pivaloyl-CoA (Chemo-enzymatic Approach)
This protocol is adapted from general methods for acyl-CoA synthesis.[7]
Step 1: Synthesis of Pivaloyl Chloride [8]
-
To a round-bottom flask containing pivalic acid (1.0 mol), slowly add thionyl chloride (1.2 mol) at room temperature with stirring.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
An exothermic reaction will occur, with the evolution of SO₂ and HCl gas, which should be appropriately scrubbed.
-
Monitor the reaction until gas evolution ceases.
-
Purify the crude pivaloyl chloride by fractional distillation (boiling point: 105-106°C).
Step 2: Acylation of Coenzyme A [7]
-
Dissolve Coenzyme A (1 eq.) in a suitable buffer (e.g., 0.5 M NaHCO₃).
-
Cool the solution to 4°C.
-
Slowly add the synthesized pivaloyl chloride (1.2 eq.) to the Coenzyme A solution with vigorous stirring.
-
Maintain the reaction on ice for 1-2 hours.
-
Monitor the reaction for the consumption of free thiols using Ellman's reagent.
Purification of Pivaloyl-CoA
Purification can be achieved using reversed-phase high-performance liquid chromatography (HPLC).[9]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).
-
Mobile Phase B: Acetonitrile or methanol (B129727).
-
Gradient: A linear gradient from 100% A to a suitable concentration of B over 30-40 minutes.
-
Detection: UV absorbance at 260 nm (adenine ring of CoA).
-
Collect fractions corresponding to the Pivaloyl-CoA peak and lyophilize.
Analysis of Pivaloyl-CoA
Quantitative analysis is best performed by LC-MS/MS.[4][6]
-
Chromatography: Utilize a C18 reversed-phase column with a gradient of ammonium (B1175870) acetate (B1210297) buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for Pivaloyl-CoA. The precursor ion will be [M+H]⁺, and characteristic product ions will result from the fragmentation of the phosphopantetheine arm.
Biological Context and Metabolic Impact
Pivalic acid, and by extension Pivaloyl-CoA, is a xenobiotic compound.[1] Its formation and accumulation can significantly disrupt cellular metabolism.
Formation from Pivaloyl-Containing Prodrugs
Several antibiotics are administered as pivaloyloxymethyl esters to enhance their oral bioavailability. In vivo, these esters are hydrolyzed, releasing the active drug and pivalic acid. Pivalic acid is then activated to Pivaloyl-CoA by acyl-CoA synthetases.
Interference with the Carnitine Shuttle
Pivaloyl-CoA can be converted to pivaloylcarnitine (B1222081) by carnitine acyltransferases.[10] This has two major consequences:
-
Carnitine Sequestration: The formation of pivaloylcarnitine depletes the cellular pool of free carnitine.
-
Inhibition of Carnitine Transport: Pivaloylcarnitine can competitively inhibit the carnitine transporter OCTN2, which is responsible for the reabsorption of carnitine in the kidneys.[11] This leads to increased urinary excretion of carnitine, further exacerbating carnitine deficiency.
The depletion of carnitine impairs the transport of long-chain fatty acids into the mitochondria for β-oxidation, thereby disrupting fatty acid metabolism.
Inhibition of Pyruvate Dehydrogenase Complex (PDC)
Pivaloyl-CoA can inhibit the pyruvate dehydrogenase complex (PDC), the gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle.[11] The accumulation of Pivaloyl-CoA increases the intramitochondrial Acetyl-CoA/CoASH ratio, which allosterically inhibits PDC. This inhibition reduces the conversion of pyruvate to acetyl-CoA, leading to a decrease in aerobic respiration and a potential shift towards anaerobic metabolism.
Metabolic Pathway Diagram
Conclusion
Pivaloyl-CoA is a significant xenobiotic metabolite with a well-defined structure and profound effects on cellular metabolism. Its formation, primarily from the hydrolysis of pivaloyl-containing prodrugs, can lead to carnitine depletion and inhibition of the pyruvate dehydrogenase complex, thereby disrupting both fatty acid and carbohydrate metabolism. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the biochemical and toxicological properties of Pivaloyl-CoA. A thorough understanding of its metabolic impact is crucial for the rational design of safer and more effective therapeutic agents.
References
- 1. Interrelationship in the regulation of pyruvate dehydrogenase and adenine-nucleotide translocase by palmitoyl-CoA in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formation of pivaloylcarnitine in heart and brown adipose tissue in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction between pivaloylcarnitine and L-carnitine transport into L6 cells overexpressing hOCTN2 - PubMed [pubmed.ncbi.nlm.nih.gov]
